4-ethoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the coupling of a benzamide with a sulfonamide, which itself is likely derived from a thiadiazole .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a benzamide moiety, a sulfonamide group, and a thiadiazole ring . These groups are common in many biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamides, sulfonamides, and thiadiazoles each have characteristic physical and chemical properties .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has identified certain derivatives within the 1,3,4-thiadiazole class showing significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. Notably, compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine by heteryl-substituted acid chlorides have been highlighted for their high antimicrobial activity, underscoring their potential for further studies in antimicrobial applications (Sych et al., 2019).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown good nematocidal activity against Bursaphelenchus xylophilus. Some derivatives were more effective than the commercial seed coating agent Tioxazafen, highlighting their potential as lead compounds for nematicide development (Liu et al., 2022).
Anticancer Evaluation
A series of substituted benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibited moderate to excellent anticancer activity, with a few showing higher activities than the reference drug etoposide, indicating their promise as anticancer agents (Ravinaik et al., 2021).
Synthesis and Biological Activity
Studies on the synthesis of various 1,3,4-thiadiazole derivatives have demonstrated a wide spectrum of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects, among others. The versatility of 1,3,4-thiadiazoles in biological applications is attributed to their structural diversity and the ability to modify their chemical properties for targeted biological responses (Daoud et al., 2014).
Future Directions
The future study of this compound could involve elucidating its synthesis, characterizing its structure, studying its reactivity, determining its mechanism of action, and assessing its physical and chemical properties. Such studies could potentially reveal interesting biological activities and applications .
Properties
IUPAC Name |
4-ethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-17-21-22-19(28-17)23-29(25,26)16-11-7-14(8-12-16)20-18(24)13-5-9-15(10-6-13)27-4-2/h5-12H,3-4H2,1-2H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSHUYQAVUIMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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